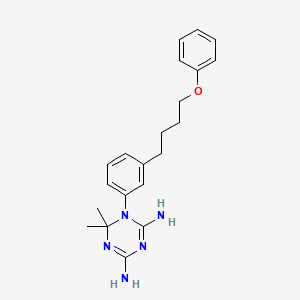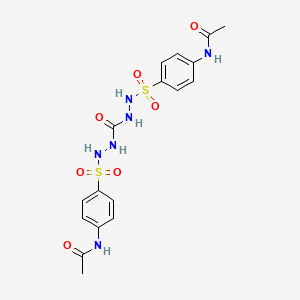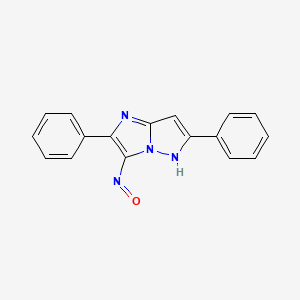
2-Bromobicyclo(2.2.2)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobicyclo(222)octane is an organic compound with the molecular formula C8H13Br It is a brominated derivative of bicyclo(222)octane, a bicyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobicyclo(2.2.2)octane can be synthesized through several methods. One common approach involves the bromination of bicyclo(2.2.2)octane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromobicyclo(2.2.2)octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of bicyclo(2.2.2)octanol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form bicyclo(2.2.2)octene.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Major Products
Substitution: Bicyclo(2.2.2)octanol or other substituted derivatives.
Elimination: Bicyclo(2.2.2)octene.
Scientific Research Applications
2-Bromobicyclo(2.2.2)octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its role in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromobicyclo(2.2.2)octane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
1-Bromobicyclo(2.2.2)octane: Another brominated derivative with similar reactivity.
Bicyclo(2.2.2)octane: The parent hydrocarbon, which lacks the bromine atom.
1,4-Diazabicyclo(2.2.2)octane (DABCO): A related bicyclic compound used as a catalyst in organic synthesis.
Uniqueness
2-Bromobicyclo(22Its structure allows for targeted chemical modifications, making it valuable in various research and industrial contexts .
Properties
CAS No. |
2534-78-3 |
|---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
2-bromobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13Br/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2 |
InChI Key |
SFAAKNFUDVMJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





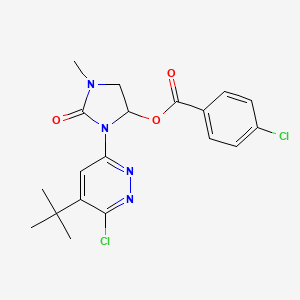


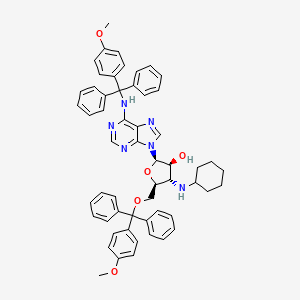

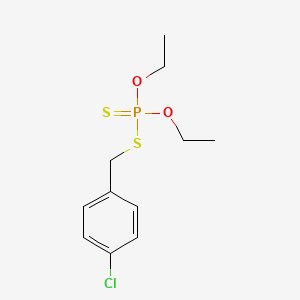
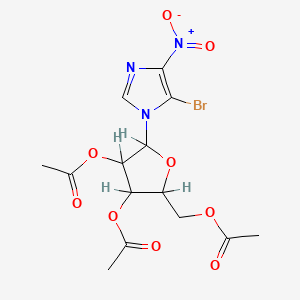
![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
